molecular formula C36H66O3 B1312285 Elaidic Anhydride CAS No. 6085-36-5

Elaidic Anhydride

Cat. No.: B1312285
CAS No.: 6085-36-5
M. Wt: 546.9 g/mol
InChI Key: OCNZHGHKKQOQCZ-UHFFFAOYSA-N
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Description

Elaidic anhydride is a chemical compound with the molecular formula C36H66O3. It is derived from elaidic acid, which is a trans isomer of oleic acid. This compound is a white to almost white powder or crystal at room temperature and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidic anhydride can be synthesized through the reaction of elaidic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of acid chlorides and the sodium salt of elaidic acid, which undergoes nucleophilic acyl substitution to form the anhydride .

Industrial Production Methods

Industrial production of this compound often involves the isomerization of oleic acid to elaidic acid using nitrogen oxides, followed by the dehydration of the resulting elaidic acid to form the anhydride .

Chemical Reactions Analysis

Types of Reactions

Elaidic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Elaidic anhydride has various applications in scientific research, including:

Mechanism of Action

Elaidic anhydride exerts its effects through nucleophilic acyl substitution reactions. The mechanism involves the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the removal of the leaving group. This reaction mechanism is similar to that of other acid anhydrides and involves the formation of a tetrahedral intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Elaidic Anhydride

This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis counterpart, oleic acid. This trans configuration leads to a higher melting point and different reactivity, making this compound valuable in specific industrial and research applications .

Properties

CAS No.

6085-36-5

Molecular Formula

C36H66O3

Molecular Weight

546.9 g/mol

IUPAC Name

octadec-9-enoyl octadec-9-enoate

InChI

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3

InChI Key

OCNZHGHKKQOQCZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC

6085-36-5
24909-72-6

Pictograms

Irritant

Origin of Product

United States

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